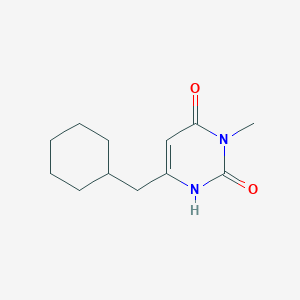

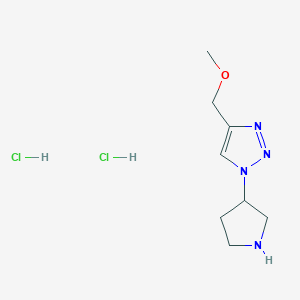

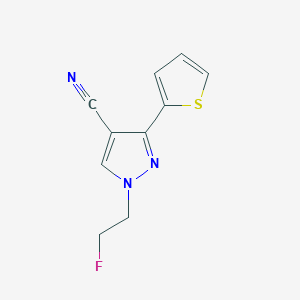

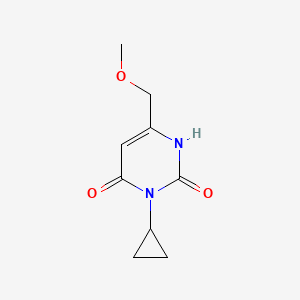

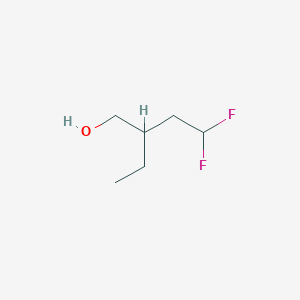

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Overview

Description

Synthesis Analysis

Thiophene-based analogs, such as 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile, have been the focus of many scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is unique and makes it ideal for investigations in drug design, organic synthesis, and medicinal chemistry.Chemical Reactions Analysis

The unique structure of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile offers opportunities for studying the interactions between fluorine, sulfur, and nitrogen atoms.Physical And Chemical Properties Analysis

Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is a key component of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile . Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Synthesis and Reactivity Insights

The compound "1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile" and its analogues have been explored for various synthetic pathways and chemical reactivities. Notable research includes the synthesis of novel Schiff bases using related compounds and their antimicrobial activity, indicating the potential for synthesizing compounds with significant biological activities. For instance, Divyaraj Puthran et al. (2019) synthesized novel Schiff bases using derivatives of pyrazole-4-carbonitrile and evaluated their antimicrobial activity, with some derivatives showing excellent activity compared to others (Puthran et al., 2019). Similarly, research on pyrazole-4-carbonitrile derivatives has shown the capacity for these compounds to form various heterocyclic compounds with potential for biological activity (Ali et al., 2016).

Biological and Medicinal Applications

Antimicrobial and Antitumor Activities

Compounds derived from pyrazole-4-carbonitrile have demonstrated significant antimicrobial and antitumor activities. For instance, the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation has yielded compounds with notable antibacterial and antifungal activity, as well as antitumor activity against liver cell lines, highlighting the therapeutic potential of these compounds (El-Borai et al., 2012). Another study synthesized and evaluated the antioxidant activity of heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One Moiety, revealing compounds with antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

Corrosion Inhibition and Material Science Applications

Corrosion Inhibition

Studies have also investigated the potential of pyrazole derivatives as corrosion inhibitors for various metals in acidic solutions. Research by Motawea and Abdelaziz (2015) found that certain pyrazole derivatives act as effective corrosion inhibitors for carbon steel in hydrochloric acid solutions, adhering to the Langmuir isotherm and providing insights into the thermodynamics of their adsorption (Motawea & Abdelaziz, 2015).

properties

IUPAC Name |

1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3S/c11-3-4-14-7-8(6-12)10(13-14)9-2-1-5-15-9/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGQOUZLYHZYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2C#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)